![molecular formula C8H9N3O B13685776 5-Methoxy-2-methylimidazo[1,2-a]pyrazine](/img/structure/B13685776.png)
5-Methoxy-2-methylimidazo[1,2-a]pyrazine
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Overview
Description
5-Methoxy-2-methylimidazo[1,2-a]pyrazine is a heterocyclic compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol . This compound is part of the imidazo[1,2-a]pyrazine family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine typically involves the condensation of 2-aminopyrazine with appropriate aldehydes or ketones under acidic or basic conditions . One common method includes the use of microwave irradiation to facilitate the reaction, which offers the advantages of being solvent-free and catalyst-free, resulting in high yields and environmentally benign conditions .
Industrial Production Methods
the principles of green chemistry, such as the use of microwave-assisted synthesis and solvent-free conditions, are likely to be employed to ensure efficient and sustainable production .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-methylimidazo[1,2-a]pyrazine undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced derivatives with hydrogenated functionalities.
Substitution: Halogenated derivatives such as 3-bromo-2-methyl-1H-imidazo[1,2-a]pyrazine.
Scientific Research Applications
5-Methoxy-2-methylimidazo[1,2-a]pyrazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Methoxy-2-methylimidazo[1,2-a]pyrazine involves its interaction with various molecular targets and pathways. For instance, it may act as an inhibitor of specific enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to modulate key signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-Methylimidazo[1,2-a]pyrazine: Lacks the methoxy group, which may result in different biological activities and chemical reactivity.
5-Methoxyimidazo[1,2-a]pyrazine: Similar structure but without the methyl group, leading to variations in its properties.
Uniqueness
5-Methoxy-2-methylimidazo[1,2-a]pyrazine is unique due to the presence of both methoxy and methyl groups, which contribute to its distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets .
Biological Activity
5-Methoxy-2-methylimidazo[1,2-a]pyrazine is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious disease. This article reviews the synthesis, biological evaluation, and structure-activity relationships (SAR) of this compound, drawing on diverse sources to provide a comprehensive overview.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The compound is derived from imidazo[1,2-a]pyrazine frameworks, which are known for their versatility in drug development. Recent studies have focused on optimizing synthetic routes to enhance yield and purity while minimizing by-products.
Anticancer Activity
Recent research has highlighted the anticancer potential of derivatives of imidazo[1,2-a]pyrazines. For instance, compounds with substitutions at specific positions have shown significant inhibitory effects on cyclin-dependent kinases (CDKs), crucial for cell cycle regulation. A study reported that derivatives with a benzyl amine substitution at position 3 exhibited potent CDK9 inhibitory activity with an IC50 value of 0.16 µM and demonstrated cytotoxic effects against various cancer cell lines including MCF7 (breast cancer), HCT116 (colorectal cancer), and K652 (chronic myelogenous leukemia) with average IC50 values around 6.66 µM .
Compound | CDK9 IC50 (µM) | Cancer Cell Lines Tested | Average IC50 (µM) |
---|---|---|---|
3c | 0.16 | MCF7, HCT116, K652 | 6.66 |
Antimicrobial Activity
In addition to anticancer properties, imidazo[1,2-a]pyrazines have been investigated for their antimicrobial activity. A series of derivatives were tested against Mycobacterium tuberculosis (Mtb) and demonstrated significant activity with minimum inhibitory concentrations (MIC) ranging from 0.63 to 1.26 µM in vitro. However, these compounds exhibited poor metabolic stability in vivo, leading to limited efficacy in animal models .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural modifications. SAR studies indicate that:
- Substituents at the C2 and C6 positions significantly affect potency against both cancer and bacterial targets.
- Methoxy groups enhance solubility and bioavailability.
- Fluoro substituents at the phenyl group improve binding affinity to target enzymes.
Case Studies
-
CDK Inhibition Study : A study conducted on various imidazo[1,2-a]pyrazine derivatives showed that those with specific substitutions had improved selectivity and potency against CDK9 compared to traditional inhibitors.
"The most active derivative exhibited an IC50 value of 0.16 µM against CDK9, indicating its potential as a therapeutic agent for cancer treatment" .
-
Antimycobacterial Activity : Another investigation focused on the efficacy of these compounds against drug-resistant strains of Mtb revealed that while some derivatives showed promise in vitro, their rapid metabolism limited their effectiveness in vivo.
"Despite showing promising MIC values in vitro, the lack of metabolic stability poses a significant challenge for clinical application" .
Properties
Molecular Formula |
C8H9N3O |
---|---|
Molecular Weight |
163.18 g/mol |
IUPAC Name |
5-methoxy-2-methylimidazo[1,2-a]pyrazine |
InChI |
InChI=1S/C8H9N3O/c1-6-5-11-7(10-6)3-9-4-8(11)12-2/h3-5H,1-2H3 |
InChI Key |
VRFRGEYKLUYCOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=CN=CC2=N1)OC |
Origin of Product |
United States |
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